molecular formula C6H2Cl2N2O4 B081922 1,3-Dichloro-2,5-dinitrobenzene CAS No. 13633-34-6

1,3-Dichloro-2,5-dinitrobenzene

Cat. No. B081922
CAS RN: 13633-34-6
M. Wt: 236.99 g/mol
InChI Key: YXGARXWBFZIFBC-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,5-dinitrobenzene (DCDNB) is a chemical compound that is commonly used in scientific research as a reagent for protein modification. DCDNB is a yellow crystalline solid that is soluble in organic solvents and is commonly used in biochemistry and molecular biology experiments.

Mechanism Of Action

1,3-Dichloro-2,5-dinitrobenzene modifies cysteine residues in proteins by covalently binding to the thiol group of the cysteine residue. This modification can alter the function and structure of the protein, allowing researchers to study the effects of the modification on protein activity.

Biochemical And Physiological Effects

1,3-Dichloro-2,5-dinitrobenzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and glutathione reductase. 1,3-Dichloro-2,5-dinitrobenzene has also been shown to induce oxidative stress and alter cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Dichloro-2,5-dinitrobenzene in lab experiments is its high selectivity for cysteine residues in proteins. This allows researchers to selectively modify specific proteins or regions of proteins. However, 1,3-Dichloro-2,5-dinitrobenzene can also be toxic to cells and can induce oxidative stress, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1,3-Dichloro-2,5-dinitrobenzene. One area of interest is the development of new reagents that can selectively modify other amino acid residues in proteins. Another area of interest is the use of 1,3-Dichloro-2,5-dinitrobenzene in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of 1,3-Dichloro-2,5-dinitrobenzene and to develop new methods for minimizing its toxicity.

Synthesis Methods

1,3-Dichloro-2,5-dinitrobenzene is synthesized by the nitration of 1,3-dichlorobenzene with nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of undesired byproducts. The resulting product is purified by recrystallization and is typically obtained in high yield.

Scientific Research Applications

1,3-Dichloro-2,5-dinitrobenzene is commonly used in scientific research as a reagent for protein modification. It is used to selectively modify cysteine residues in proteins, which can be used to study protein function and structure. 1,3-Dichloro-2,5-dinitrobenzene is also used in the synthesis of peptides and in the preparation of hapten-carrier conjugates for use in immunology experiments.

properties

CAS RN

13633-34-6

Product Name

1,3-Dichloro-2,5-dinitrobenzene

Molecular Formula

C6H2Cl2N2O4

Molecular Weight

236.99 g/mol

IUPAC Name

1,3-dichloro-2,5-dinitrobenzene

InChI

InChI=1S/C6H2Cl2N2O4/c7-4-1-3(9(11)12)2-5(8)6(4)10(13)14/h1-2H

InChI Key

YXGARXWBFZIFBC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-]

Other CAS RN

13633-34-6

synonyms

1,3-Dichloro-2,5-dinitrobenzene

Origin of Product

United States

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